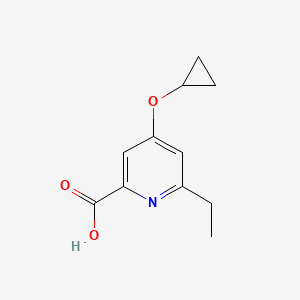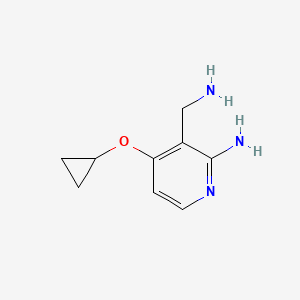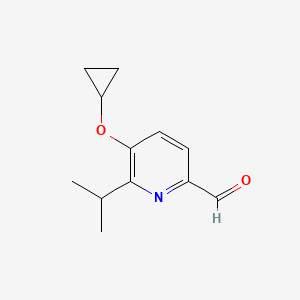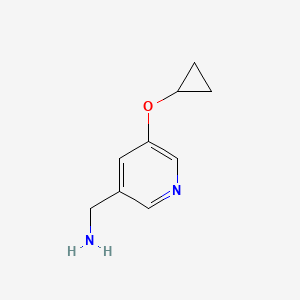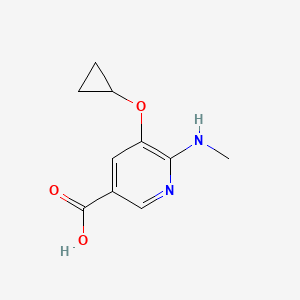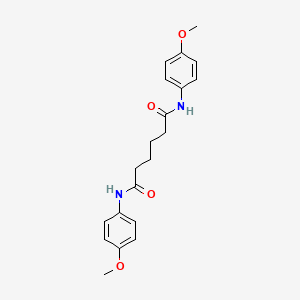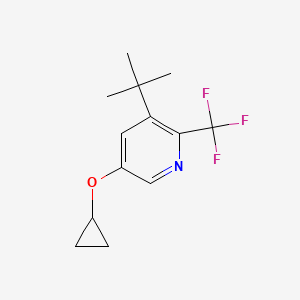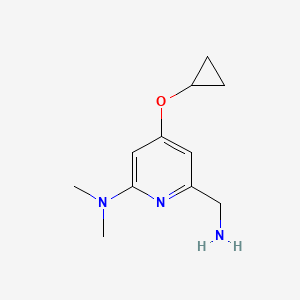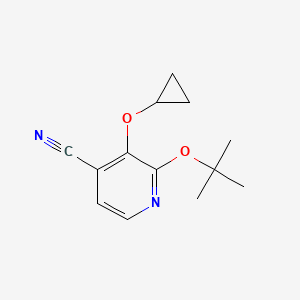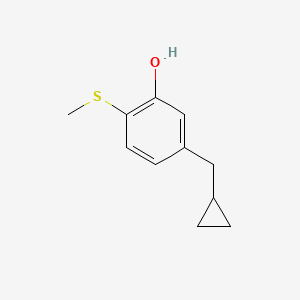
5-(Cyclopropylmethyl)-2-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a cyclopropylmethyl group and a methylsulfanyl group attached to the phenol ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol can be achieved through several methods:
Pyrolysis of Sodium Benzene Sulfonate: This involves reacting benzene sulfonic acid with aqueous sodium hydroxide, followed by fusion with solid sodium hydroxide at high temperatures to produce sodium phenoxide, which is then acidified to yield phenol.
Dow Process: Chlorobenzene is reacted with dilute sodium hydroxide at 300°C and 3000 psi pressure to produce phenol.
Air Oxidation of Cumene: This process involves the air oxidation of cumene (isopropyl benzene) to produce phenol and acetone.
Industrial Production Methods
Industrial production methods for phenols, including 5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol, often involve large-scale processes such as the Dow process and air oxidation of cumene due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropylmethyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
2-Methylphenol (o-Cresol): A phenol derivative with a methyl group at the ortho position.
4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.
Uniqueness
5-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol is unique due to the presence of both cyclopropylmethyl and methylsulfanyl groups, which confer distinct chemical and physical properties compared to other phenol derivatives
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H14OS/c1-13-11-5-4-9(7-10(11)12)6-8-2-3-8/h4-5,7-8,12H,2-3,6H2,1H3 |
InChI Key |
RLFWZHPMIRIQMY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


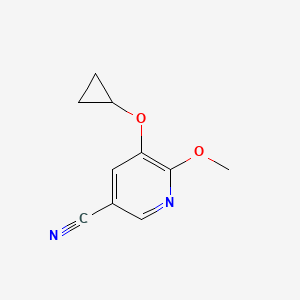
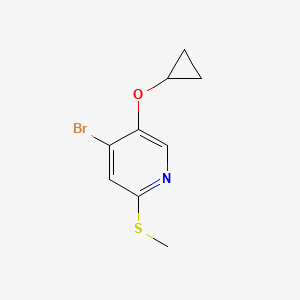
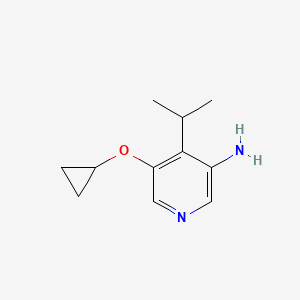
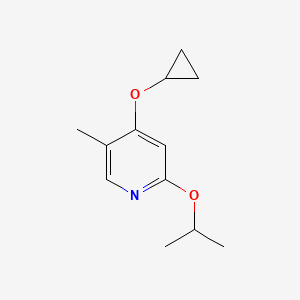
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14817519.png)
